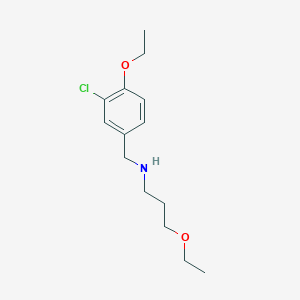
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is a chemical compound that belongs to the class of benzylamines. It has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to an increase in the levels of neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. It can also inhibit the activity of monoamine oxidase, which can increase the levels of dopamine and improve mood. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine in lab experiments is its potential therapeutic effects. It can be used to develop new drugs for the treatment of various diseases. However, there are also some limitations to using this compound. It can be difficult to synthesize, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the research of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine. One area of research is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of its potential use as an antioxidant. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research. It has been shown to have therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and to have antioxidant properties. While there are some limitations to using this compound, there are also several future directions for research, including the development of new drugs and the investigation of its potential use as an antioxidant.
Synthesis Methods
The synthesis of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine involves several steps. The first step is the reaction of 3-chloro-4-ethoxybenzaldehyde with 3-ethoxypropan-1-amine to form the intermediate product, N-(3-chloro-4-ethoxybenzyl)-3-ethoxyprop-2-en-1-amine. This intermediate is then reduced using sodium borohydride to form the final product, this compound.
Scientific Research Applications
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine has been studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potential therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-6-7-14(18-4-2)13(15)10-12/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
InChI Key |
NWDGVKIAZKEBRA-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
Canonical SMILES |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
